molecular formula C29H34Cl2N2O5 B12033281 5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12033281
M. Wt: 561.5 g/mol
InChI Key: UKLVMUDCRJDTDT-IMVLJIQESA-N
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Description

5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the 3,4-dichlorophenyl, hydroxy, isobutoxy, and morpholinyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical properties and applications.

Properties

Molecular Formula

C29H34Cl2N2O5

Molecular Weight

561.5 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H34Cl2N2O5/c1-18(2)17-38-21-6-7-22(19(3)15-21)27(34)25-26(20-5-8-23(30)24(31)16-20)33(29(36)28(25)35)10-4-9-32-11-13-37-14-12-32/h5-8,15-16,18,26,34H,4,9-14,17H2,1-3H3/b27-25+

InChI Key

UKLVMUDCRJDTDT-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)Cl)Cl)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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